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Compound of Interest

Compound Name: Fullerene-C84

Cat. No.: B1180186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of Fullerene-C84 derivatives as advanced nanocarriers for biomedical drug delivery.

The unique structural and physicochemical properties of C84 fullerenes, including their larger

cage size compared to the more commonly studied C60, offer distinct advantages for

encapsulating and delivering a variety of therapeutic agents. This document outlines the

synthesis, functionalization, drug loading, and characterization of Fullerene-C84 derivatives,

along with protocols for in vitro evaluation.

Introduction to Fullerene-C84 Derivatives in Drug
Delivery
Fullerenes, a unique class of carbon allotropes, have garnered significant interest in

nanomedicine due to their nanometer-sized, spherical structure and extensive possibilities for

chemical functionalization.[1][2][3] While C60 has been the most extensively studied, higher

fullerenes like C84 offer a larger internal and external surface area, potentially allowing for

higher drug loading capacities and the attachment of a greater number of targeting ligands.[2]

The application of pristine fullerenes in biological systems is limited by their poor solubility in

aqueous media.[4] Therefore, covalent functionalization of the C84 cage is a critical step to

enhance biocompatibility and enable effective drug delivery.[2] This can be achieved through
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various chemical reactions, leading to derivatives with improved solubility and specific

functionalities for drug conjugation and targeting.[2]

Endohedral metallofullerenes, where a metal atom is encapsulated within the carbon cage

(e.g., Gd@C84), have shown significant promise as MRI contrast agents and are being

explored for theranostic applications, combining diagnosis and therapy.[5][6]

This document will focus on both exohedrally functionalized and endohedral metallo-Fullerene-
C84 derivatives as platforms for delivering therapeutic payloads.

Quantitative Data Summary
The following tables summarize key quantitative parameters for representative Fullerene-C84
derivative-based drug delivery systems. Data has been compiled from published studies on

C84 and related fullerene derivatives to provide a comparative overview.

Table 1: Physicochemical Properties of Functionalized Fullerene-C84 Derivatives

Derivative
Functional
Group

Hydrodyna
mic
Diameter
(nm)

Zeta
Potential
(mV)

Solubility Reference

Gd3N@C84(

OH)x

Hydroxyl (-

OH)
150 ± 20 -25 ± 5 High in water N/A

C84(COOH)x
Carboxyl (-

COOH)
120 ± 30 -35 ± 7 High in water N/A

C84-PEG
Polyethylene

Glycol
180 ± 40 -15 ± 5 High in water N/A

Note:Specific data for exohedral C84 derivatives is limited; values are representative based on

trends observed for other functionalized fullerenes.

Table 2: Drug Loading and Encapsulation Efficiency
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Fullerene-
C84
Derivative

Drug

Drug
Loading
Capacity
(wt%)

Encapsulati
on
Efficiency
(%)

Loading
Method

Reference

C84(COOH)x Doxorubicin ~15-20 ~80-90

Non-covalent

(π-π

stacking, H-

bonding)

Adapted

from[7]

C84-PEG Paclitaxel ~10-15 ~70-80

Covalent

conjugation

(ester

linkage)

Adapted

from[8]

Gd3N@C84(

OH)x
Cisplatin ~5-10 ~60-70

Non-covalent

(coordination)

Adapted

from[9]

Note:Data is illustrative and adapted from studies on C60 and other fullerene derivatives due to

the scarcity of specific quantitative data for drug-loaded exohedral C84.

Table 3: In Vitro Drug Release Kinetics

System
Release
Conditions
(pH)

% Release at
24h

Release
Mechanism

Reference

C84(COOH)x-

Doxorubicin
5.5 (Acidic) ~60 pH-triggered Adapted from[7]

C84(COOH)x-

Doxorubicin

7.4

(Physiological)
~20 Diffusion Adapted from[7]

C84-PEG-

Paclitaxel

7.4 (with

esterase)
~50

Enzyme-

triggered
Adapted from[8]

Note:Release kinetics are highly dependent on the linker chemistry and the specific drug-

carrier conjugate.
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Experimental Protocols
The following section provides detailed protocols for key experiments involved in the

development and evaluation of Fullerene-C84 derivative drug delivery systems.

Synthesis and Functionalization of Fullerene-C84
Protocol 3.1.1: Synthesis of Water-Soluble Carboxylated Fullerene-C84 (C84(COOH)x)

This protocol is adapted from established methods for fullerene carboxylation.

Materials:

Pristine C84 fullerene soot

Toluene

Malonic acid

Sodium hydride (NaH)

Iodine (I2)

N,N-Dimethylformamide (DMF)

Diethyl ether

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Dialysis membrane (MWCO 1 kDa)

High-performance liquid chromatography (HPLC) system

Procedure:

Purification of C84: Isolate C84 from fullerene soot using multi-stage HPLC with a suitable

column (e.g., Buckyprep) and toluene as the mobile phase.
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Bingel-Hirsch Reaction: a. In a flame-dried, three-neck round-bottom flask under an inert

atmosphere (e.g., Argon), dissolve purified C84 in dry toluene. b. In a separate flask, add

malonic acid and NaH to dry DMF to generate the diethyl malonate anion. c. Add the C84

solution to the diethyl malonate anion solution dropwise at 0°C. d. Add a solution of I2 in dry

toluene to the reaction mixture and stir at room temperature for 48 hours.

Hydrolysis: a. Quench the reaction by adding water. b. Extract the organic layer with toluene

and wash with brine. c. Dry the organic layer over anhydrous sodium sulfate and evaporate

the solvent under reduced pressure. d. Dissolve the residue in a mixture of ethanol and

aqueous NaOH solution and reflux for 24 hours to hydrolyze the ester groups.

Purification: a. Acidify the reaction mixture with HCl to precipitate the carboxylated C84. b.

Centrifuge and wash the precipitate with diethyl ether. c. Redissolve the product in a dilute

NaOH solution and purify by dialysis against deionized water for 72 hours to remove

unreacted reagents and salts. d. Lyophilize the dialyzed solution to obtain C84(COOH)x as a

solid powder.

Characterization:

FT-IR Spectroscopy: To confirm the presence of carboxyl groups.

¹³C NMR Spectroscopy: To characterize the fullerene cage structure.

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size

distribution in aqueous solution.

Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles.

Drug Loading onto Functionalized Fullerene-C84
Protocol 3.2.1: Non-Covalent Loading of Doxorubicin onto Carboxylated Fullerene-C84

This protocol utilizes π-π stacking and hydrogen bonding interactions for drug loading.

Materials:

Carboxylated Fullerene-C84 (C84(COOH)x)
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Doxorubicin hydrochloride (DOX)

Phosphate-buffered saline (PBS), pH 7.4

Deionized water

Centrifugal filter units (MWCO 10 kDa)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of C84(COOH)x in deionized water (e.g., 1 mg/mL).

Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

Mix the C84(COOH)x solution with the DOX solution at a predetermined weight ratio (e.g.,

5:1, 10:1 C84:DOX).

Stir the mixture at room temperature in the dark for 24 hours to allow for complex formation.

Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation using a

centrifugal filter unit.

Wash the nanoparticles with deionized water multiple times until the filtrate is colorless.

Collect the C84(COOH)x-DOX conjugate and resuspend in PBS (pH 7.4).

Determine the concentration of unloaded DOX in the filtrate using UV-Vis spectrophotometry

(at ~480 nm).

Calculation of Drug Loading and Encapsulation Efficiency:

Drug Loading Capacity (DLC %): (Weight of loaded drug / Weight of drug-loaded

nanoparticles) x 100

Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100
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In Vitro Drug Release Study
Protocol 3.3.1: pH-Responsive Release of Doxorubicin from C84(COOH)x-DOX

Materials:

C84(COOH)x-DOX conjugate

PBS (pH 7.4)

Acetate buffer (pH 5.5)

Dialysis tubing (MWCO 10 kDa)

Shaking incubator

UV-Vis spectrophotometer

Procedure:

Disperse a known amount of C84(COOH)x-DOX conjugate in a specific volume of release

medium (PBS pH 7.4 or acetate buffer pH 5.5).

Transfer the dispersion into a dialysis bag.

Place the dialysis bag in a larger container with a known volume of the corresponding

release medium.

Incubate the setup at 37°C with gentle shaking.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small

aliquot of the release medium from the outer container and replace it with an equal volume of

fresh medium to maintain sink conditions.

Quantify the amount of DOX released into the medium using UV-Vis spectrophotometry.

Plot the cumulative percentage of drug released as a function of time.
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In Vitro Cytotoxicity Assay
Protocol 3.4.1: MTT Assay for Cell Viability

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

96-well cell culture plates

Free DOX, C84(COOH)x, and C84(COOH)x-DOX

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours to allow for cell attachment.

Prepare serial dilutions of free DOX, C84(COOH)x, and C84(COOH)x-DOX in the cell culture

medium.

Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the

respective wells. Include wells with untreated cells as a control.

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells)

x 100.

Plot cell viability against drug concentration to determine the IC50 (the concentration of the

drug that inhibits 50% of cell growth).
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Caption: Workflow for the preparation of drug-loaded Fullerene-C84 derivatives.
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Caption: Cellular uptake and intracellular drug release mechanism.

Experimental Workflow for In Vitro Evaluation
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Caption: Experimental workflow for the in vitro assessment of C84 drug carriers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Fullerene-C84
Derivatives in Biomedical Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180186#fullerene-c84-derivatives-for-biomedical-
drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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